N-Cyclopropyl-9-(prop-2-en-1-yl)-9H-purin-6-amine
Description
9-Allyl-N-cyclopropyl-9H-purin-6-amine: is a heterocyclic compound with the molecular formula C11H13N5 and a molecular weight of 215.25 g/mol . It is a derivative of purine, a fundamental structure in many biological molecules, including DNA and RNA. This compound is primarily used for research purposes in various scientific fields.
Properties
CAS No. |
648881-72-5 |
|---|---|
Molecular Formula |
C11H13N5 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-cyclopropyl-9-prop-2-enylpurin-6-amine |
InChI |
InChI=1S/C11H13N5/c1-2-5-16-7-14-9-10(15-8-3-4-8)12-6-13-11(9)16/h2,6-8H,1,3-5H2,(H,12,13,15) |
InChI Key |
OSEYUZXWMJUWGU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=NC2=C(N=CN=C21)NC3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Allyl-N-cyclopropyl-9H-purin-6-amine typically involves the alkylation of a purine derivative. One common method includes the reaction of 9H-purin-6-amine with allyl bromide and cyclopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for 9-Allyl-N-cyclopropyl-9H-purin-6-amine are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-Allyl-N-cyclopropyl-9H-purin-6-amine can undergo oxidation reactions, typically using oxidizing agents like or .
Reduction: Reduction reactions can be performed using reducing agents such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids , while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
Synthesis and Preparation
The synthesis of N-Cyclopropyl-9-(prop-2-en-1-yl)-9H-purin-6-amine typically involves alkylation of a purine derivative. The common synthetic route includes:
Reagents:
- 9H-purin-6-amine
- Allyl bromide
- Cyclopropylamine
Conditions:
Conducted under basic conditions in organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
This method yields the compound with good purity and is essential for subsequent biological evaluations.
Chemistry
In the field of chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its unique structure facilitates the exploration of new chemical reactions and the development of novel compounds. The compound can undergo various reactions, including oxidation, reduction, and substitution, making it versatile for synthetic applications.
Biology
Biologically, this compound is studied for its interactions with nucleic acids and proteins. It has shown potential in enzyme inhibition studies and binding affinity assessments with purine derivatives. Notably, it may intercalate into DNA, which could disrupt normal genetic functions—an area of particular interest in cancer research where DNA-targeting agents are sought .
Medicine
In medicinal chemistry, modifications to the structure of N-Cyclopropyl derivatives could lead to the development of new therapeutic agents targeting various diseases. For instance, research indicates that derivatives may act as ATP competitive inhibitors against enzymes like topoisomerase II, which is crucial for DNA replication and cell division .
The biological activity of N-Cyclopropyl derivatives primarily revolves around:
Enzyme Inhibition: The compound can bind to active sites of various enzymes, inhibiting their activity. This characteristic positions it as a candidate for drug development targeting enzyme-related pathways.
Nucleic Acid Interaction: Its ability to intercalate into DNA suggests potential applications in cancer therapy by disrupting normal cellular processes .
Case Studies and Research Findings
- Inhibition Studies: A notable study evaluated purine derivatives as potential inhibitors against human phosphatidylinositol 3-kinase delta (PI3Kδ), which plays a role in various cancers. Modifications in the purine structure were found to enhance inhibitory effects on PI3Kδ, indicating that N-Cyclopropyl derivatives might exhibit similar properties.
- Fluorinated Nucleosides: Another case study highlighted fluorinated nucleosides that share structural similarities with N-Cyclopropyl derivatives. These compounds demonstrated enhanced stability and bioactivity in vitro, suggesting that structural modifications significantly impact biological outcomes.
Mechanism of Action
The mechanism of action of 9-Allyl-N-cyclopropyl-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to the active sites of enzymes, inhibiting their activity. It may also intercalate into DNA, disrupting the normal function of genetic material . The specific pathways involved depend on the biological context and the modifications made to the compound.
Comparison with Similar Compounds
- 9-Allyl-9H-purin-6-amine
- N-benzyl-9H-purin-6-amine
- 9-Sulfonyl-9H-purin-6-amine
Comparison:
- 9-Allyl-9H-purin-6-amine: Similar in structure but lacks the cyclopropyl group, which may affect its binding properties and reactivity.
- N-benzyl-9H-purin-6-amine: Contains a benzyl group instead of an allyl group, leading to different chemical and biological properties.
- 9-Sulfonyl-9H-purin-6-amine: Features a sulfonyl group, which significantly alters its reactivity and potential applications .
Uniqueness: The presence of both allyl and cyclopropyl groups in 9-Allyl-N-cyclopropyl-9H-purin-6-amine makes it unique among purine derivatives. These groups confer distinct chemical properties, making it a valuable compound for research and development .
Biological Activity
N-Cyclopropyl-9-(prop-2-en-1-yl)-9H-purin-6-amine, also known as 9-Allyl-N-cyclopropyl-9H-purin-6-amine, is a purine derivative with significant potential in biological research and therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Compound Overview
Chemical Properties:
| Property | Value |
|---|---|
| CAS Number | 648881-72-5 |
| Molecular Formula | C11H13N5 |
| Molecular Weight | 215.25 g/mol |
| IUPAC Name | N-cyclopropyl-9-prop-2-enylpurin-6-amine |
| Canonical SMILES | C=CCN1C=NC2=C(N=CN=C21)NC3CC3 |
Synthesis and Preparation
The synthesis of this compound typically involves the alkylation of a purine derivative. A common method includes:
- Reagents: 9H-purin-6-amine, allyl bromide, and cyclopropylamine.
- Conditions: Conducted under basic conditions in organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
This synthetic route allows for the formation of the compound with good yield and purity, which is crucial for further biological evaluations.
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition: The compound can bind to active sites of various enzymes, inhibiting their activity. This characteristic makes it a candidate for further exploration in drug development targeting enzyme-related pathways.
- Nucleic Acid Interaction: It may intercalate into DNA, potentially disrupting normal genetic functions. This property is particularly relevant in cancer research where DNA-targeting agents are sought .
Antitumor Activity
Research has indicated that derivatives of purine compounds like this compound can act as ATP competitive inhibitors. This class of compounds has shown promise in inhibiting topoisomerase II, an enzyme critical for DNA replication and cell division .
Case Studies and Research Findings
A notable study involved the evaluation of purine derivatives as potential inhibitors against human phosphatidylinositol 3-kinase delta (PI3Kδ), which plays a role in various cancers. The results indicated that modifications in the purine structure could enhance inhibitory effects on PI3Kδ, suggesting that N-Cyclopropyl derivatives might also exhibit similar properties .
Another case study highlighted the synthesis of fluorinated nucleosides that share structural similarities with N-Cyclopropyl derivatives. These fluorinated compounds demonstrated enhanced stability and bioactivity in vitro, indicating that structural modifications significantly impact biological outcomes .
Comparative Analysis with Similar Compounds
To better understand the unique properties of N-Cyclopropyl derivatives, a comparison with other purine compounds is essential:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 9-Allyl-N-cyclopropylpurin | Contains both allyl and cyclopropyl groups | Potential enzyme inhibitor |
| N-benzyl-N-cyclopropylpurin | Benzyl group instead of allyl | Different binding properties |
| 9-Sulfonylpurin | Contains a sulfonyl group | Altered reactivity; potential for different therapeutic applications |
The unique combination of allyl and cyclopropyl groups in N-Cyclopropyl derivatives enhances their chemical reactivity and biological interactions compared to other purines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
